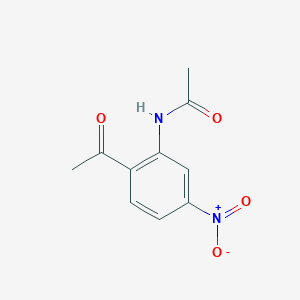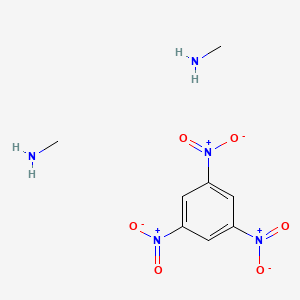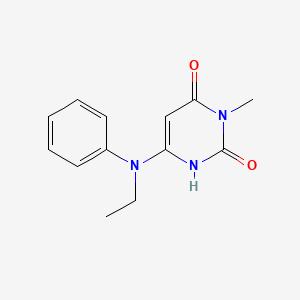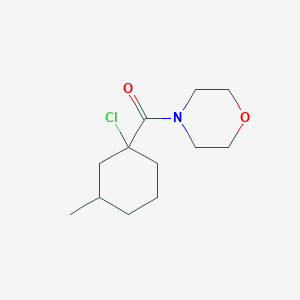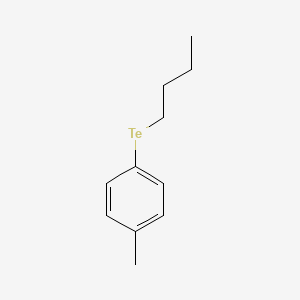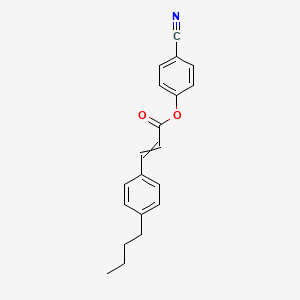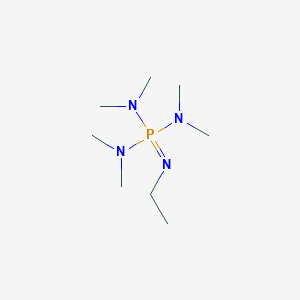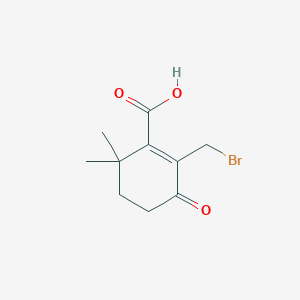
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a bromomethyl group, a dimethyl group, and a carboxylic acid group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, such as 6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted cyclohexene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Biological Studies: Investigated for its effects on biological systems and potential as a bioactive compound.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- 2-(Hydroxymethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
- 2-(Methyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid
Uniqueness
2-(Bromomethyl)-6,6-dimethyl-3-oxocyclohex-1-ene-1-carboxylic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. The bromine atom’s larger size and higher electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
56717-96-5 |
|---|---|
Fórmula molecular |
C10H13BrO3 |
Peso molecular |
261.11 g/mol |
Nombre IUPAC |
2-(bromomethyl)-6,6-dimethyl-3-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H13BrO3/c1-10(2)4-3-7(12)6(5-11)8(10)9(13)14/h3-5H2,1-2H3,(H,13,14) |
Clave InChI |
OVEBLBPKSIWJLM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)C(=C1C(=O)O)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


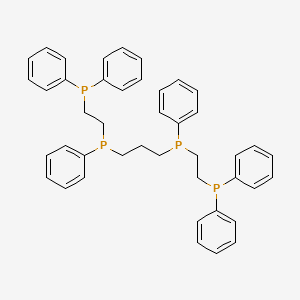

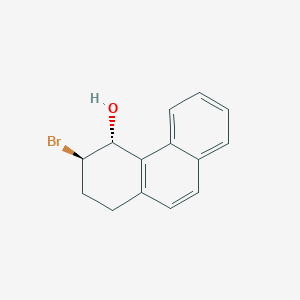
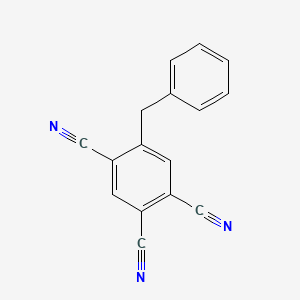
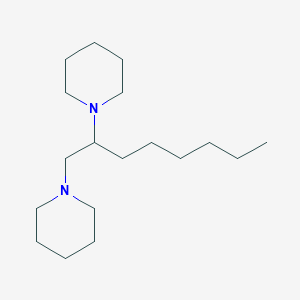
![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
